4-Fluoro-2-(methylsulfonyl)nitrobenzene
Overview
Description
4-Fluoro-2-(methylsulfonyl)nitrobenzene is an organic compound with the molecular formula C7H6FNO4S. It is characterized by the presence of a fluorine atom, a nitro group, and a methylsulfonyl group attached to a benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Fluoro-2-(methylsulfonyl)nitrobenzene is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: In the production of agrochemicals and specialty chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(methylsulfonyl)nitrobenzene typically involves the nitration of 4-fluorotoluene followed by sulfonation. The nitration process introduces the nitro group, while the sulfonation process adds the methylsulfonyl group. The reaction conditions often require the use of concentrated sulfuric acid and fuming nitric acid at controlled temperatures .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and sulfonation steps but is optimized for large-scale production with enhanced safety measures and waste management protocols .
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 4-Fluoro-2-(methylsulfonyl)aniline.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methylsulfonyl)nitrobenzene is primarily related to its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to various molecular targets. The methylsulfonyl group can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
- 4-Fluoro-2-nitrotoluene
- 4-Fluoro-2-(methylsulfonyl)aniline
- 4-Fluoro-2-(methylsulfonyl)benzoic acid
Comparison: 4-Fluoro-2-(methylsulfonyl)nitrobenzene is unique due to the combination of its functional groups, which confer specific reactivity and properties. Compared to 4-Fluoro-2-nitrotoluene, it has an additional methylsulfonyl group that enhances its solubility and stability. Compared to 4-Fluoro-2-(methylsulfonyl)aniline, it has a nitro group that allows for further functionalization through reduction reactions .
Properties
IUPAC Name |
[8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c16-13-3-1-12(2-4-13)14(11-17)5-7-15(8-6-14)18-9-10-19-15/h1-4H,5-11,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVYRQNEOUBVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CN)C3=CC=C(C=C3)F)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647049 | |
Record name | 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.32 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78228-02-1 | |
Record name | 1-[8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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